Cas no 156080-95-4 (methyl 2-(2-phenylethyl)aminoacetate)

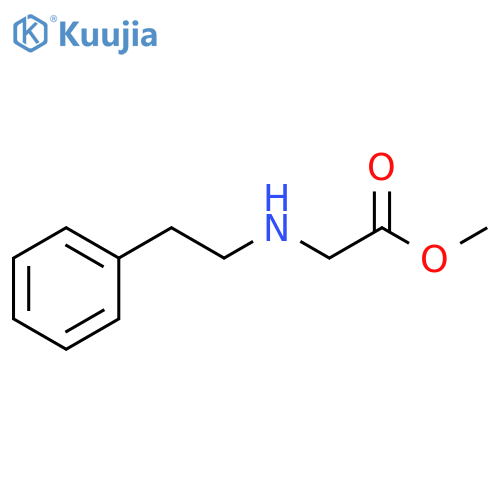

156080-95-4 structure

商品名:methyl 2-(2-phenylethyl)aminoacetate

methyl 2-(2-phenylethyl)aminoacetate 化学的及び物理的性質

名前と識別子

-

- Glycine, N-(2-phenylethyl)-, methyl ester

- Methyl 2-(phenethylamino)acetate

- methyl 2-(2-phenylethyl)aminoacetate

-

- インチ: 1S/C11H15NO2/c1-14-11(13)9-12-8-7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3

- InChIKey: FBIPTCVAYJYXEB-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)CNCCC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 193.11

- どういたいしつりょう: 193.11

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3A^2

methyl 2-(2-phenylethyl)aminoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-127305-0.5g |

methyl 2-[(2-phenylethyl)amino]acetate |

156080-95-4 | 95% | 0.5g |

$524.0 | 2023-06-08 | |

| Enamine | EN300-127305-0.1g |

methyl 2-[(2-phenylethyl)amino]acetate |

156080-95-4 | 95% | 0.1g |

$232.0 | 2023-06-08 | |

| Enamine | EN300-127305-0.05g |

methyl 2-[(2-phenylethyl)amino]acetate |

156080-95-4 | 95% | 0.05g |

$155.0 | 2023-06-08 | |

| Enamine | EN300-127305-10.0g |

methyl 2-[(2-phenylethyl)amino]acetate |

156080-95-4 | 95% | 10g |

$2884.0 | 2023-06-08 | |

| 1PlusChem | 1P01A5G2-250mg |

methyl 2-(phenethylamino)acetate |

156080-95-4 | 95% | 250mg |

$465.00 | 2025-03-04 | |

| 1PlusChem | 1P01A5G2-5g |

methyl 2-(phenethylamino)acetate |

156080-95-4 | 95% | 5g |

$2466.00 | 2024-06-20 | |

| Enamine | EN300-127305-100mg |

methyl 2-[(2-phenylethyl)amino]acetate |

156080-95-4 | 95.0% | 100mg |

$232.0 | 2023-10-02 | |

| Enamine | EN300-127305-500mg |

methyl 2-[(2-phenylethyl)amino]acetate |

156080-95-4 | 95.0% | 500mg |

$524.0 | 2023-10-02 | |

| Aaron | AR01A5OE-250mg |

methyl 2-(phenethylamino)acetate |

156080-95-4 | 95% | 250mg |

$481.00 | 2025-02-09 | |

| Aaron | AR01A5OE-500mg |

methyl 2-(phenethylamino)acetate |

156080-95-4 | 95% | 500mg |

$746.00 | 2025-02-09 |

methyl 2-(2-phenylethyl)aminoacetate 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

156080-95-4 (methyl 2-(2-phenylethyl)aminoacetate) 関連製品

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量